Ethyl Propargylate-13C3

Catalog No.
S875345
CAS No.
1173019-08-3
M.F
C5H6O2
M. Wt
101.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Propargylate-13C3

CAS Number

1173019-08-3

Product Name

Ethyl Propargylate-13C3

IUPAC Name

ethyl (1,2,3-13C3)prop-2-ynoate

Molecular Formula

C5H6O2

Molecular Weight

101.078

InChI

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3/i1+1,3+1,5+1

InChI Key

FMVJYQGSRWVMQV-CGANOEODSA-N

SMILES

CCOC(=O)C#C

Synonyms

Ethyl Propiolate-13C3; (Ethoxycarbonyl)acetylene-13C3; Carboethoxyacetylene-13C3; Ethyl 2-Propynoate-13C3; Ethyl Acetylenecarboxylate-13C3; Ethyl Acetylenemonocarboxylate-13C3; Ethyl Propynoate-13C3; Propynoic Acid Ethyl Ester-13C3

Metabolic Studies

Ethyl Propargylate-13C3 finds use in metabolic studies to trace the fate of specific carbon atoms within biological systems. The enriched carbon-13 atoms act as a "tracer," allowing researchers to follow their movement through various metabolic pathways within cells or organisms. This information is crucial for understanding how organisms utilize and process different compounds. For instance, researchers can use Ethyl Propargylate-13C3 to investigate:

  • Fatty acid metabolism: By studying the incorporation of the labeled carbon atoms into fatty acids, scientists gain insights into the biosynthesis and degradation of these essential molecules. Source: Aït-Ouali et al., 2017:
  • Carbohydrate metabolism: Tracing the labeled carbon through different sugars and related molecules within an organism provides valuable information on carbohydrate breakdown and utilization for energy production. Source: Day et al., 2012:

Mechanistic Studies

The application of Ethyl Propargylate-13C3 extends to mechanistic studies in various fields, including:

  • Enzyme catalysis: By incorporating the labeled molecule into a reaction catalyzed by an enzyme, researchers can decipher the specific steps involved in the catalytic process and the role of different amino acid residues within the enzyme's active site. Source: Wong et al., 2012:
  • Chemical reaction pathways: Studying the rearrangement and fate of the labeled carbon atoms during a chemical reaction provides detailed information on the reaction mechanism and the intermediate states involved. Source: Pellissier & Cantat, 2010

Ethyl Propargylate-13C3 is a synthetic ester characterized by the presence of a carbon-13 isotope, denoted as C-13, at a specific position in its molecular structure. Its chemical formula is C²¹³CH₆O₂, and it is primarily utilized in metabolic studies as a tracer to monitor the movement of carbon atoms through various biological pathways. This isotopic enrichment differentiates it from its non-labeled counterpart, ethyl propargylate, making it particularly valuable in isotope ratio mass spectrometry (IRMS) for quantifying target compounds in complex biological samples .

Ethyl Propargylate-13C3 itself likely doesn't have a specific mechanism of action. Its primary function is as an internal standard in IRMS. During IRMS analysis, a known amount of the isotopically labeled compound is added to the sample. The ratio of the labeled isotope to the naturally occurring isotope in the sample is measured, allowing for quantification of the target compound [].

Typical of esters. One significant reaction is hydrolysis, where it reacts with water to yield propargyl alcohol and ethanol:

HC C COOCH CH +H OHC C CH OH+CH CH OH\text{HC C COOCH CH }+\text{H O}\rightarrow \text{HC C CH OH}+\text{CH CH OH}

Additionally, it can be synthesized from propargyl alcohol and ethyl chloride using a Lewis acid catalyst. The balanced chemical equation for this synthesis is:

HC C CH OH+CH CH ClHC C COOCH CH +HCl\text{HC C CH OH}+\text{CH CH Cl}\rightarrow \text{HC C COOCH CH }+\text{HCl}

These reactions highlight its versatility in organic synthesis and analytical chemistry.

While Ethyl Propargylate-13C3 does not exhibit specific biological activity itself, its role as an internal standard in metabolic studies allows researchers to trace the metabolism of other compounds within biological systems. The carbon-13 isotope enables scientists to follow the fate of specific carbon atoms, providing insights into metabolic pathways and the utilization of various substrates by organisms .

The primary method for synthesizing Ethyl Propargylate-13C3 involves the reaction between propargyl alcohol and ethyl chloride in the presence of a Lewis acid catalyst. This method is efficient and allows for the incorporation of the carbon-13 isotope into the final product. The synthesis can be summarized as follows:

  • Reactants: Propargyl alcohol and ethyl chloride.
  • Catalyst: Lewis acid (e.g., aluminum chloride).
  • Reaction Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis.

This method is advantageous for producing isotopically labeled compounds used in various analytical applications.

Ethyl Propargylate-13C3 has several important applications:

  • Metabolic Studies: Used as a tracer to study metabolic pathways in biological systems.
  • Isotope Ratio Mass Spectrometry: Serves as an internal standard for quantifying target compounds.
  • Synthesis of Complex Molecules: Utilized in the preparation of substituted anthraquinones and other organic compounds.

Research involving Ethyl Propargylate-13C3 primarily focuses on its interactions within metabolic pathways rather than direct biochemical interactions. Its role as a tracer allows for detailed analysis of how organisms process and utilize different substrates, contributing to a better understanding of metabolic mechanisms .

Ethyl Propargylate-13C3 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundCAS NumberSimilarity IndexKey Features
Ethyl Propargylate623-47-20.88Non-isotopically labeled version
Diethyl Acetylenedicarboxylate762-21-00.88Contains two ester groups
Ethyl Acetylene13831-03-30.81Simpler structure without ester functionality
Propynyl Acetate762-42-50.79Contains an acetate group
Methyl Propargylate23680-40-20.70Methyl instead of ethyl group

Ethyl Propargylate-13C3's uniqueness lies in its isotopic labeling, which enhances its utility in analytical chemistry compared to its non-labeled counterparts and similar compounds .

XLogP3

1

Wikipedia

Ethyl (~13~C_3_)prop-2-ynoate

Dates

Modify: 2024-04-14

Explore Compound Types